5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro-
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Overview
Description
5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro- is a chemical compound belonging to the phenothiazine family Phenothiazines are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro- typically involves the condensation of 2-aminothiophenol with 2,3-dichloro-1,4-naphthoquinone in an alkaline medium . This reaction yields the intermediate 6-chloro-5H-benzo[a]phenothiazin-5-one, which can be further modified to introduce additional chlorine atoms at specific positions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various quinone derivatives, while substitution reactions can produce halogenated phenothiazine compounds .
Scientific Research Applications
5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5H-benzo[a]phenothiazin-5-one: Similar in structure but with a methyl group instead of chlorine atoms.
5H-Benzo[a]phenothiazin-5-one, 6-hydroxy-: Contains a hydroxyl group instead of chlorine atoms.
6-Anilino-5H-benzo[a]phenothiazin-5-one: Features an anilino group, offering different biological activities.
Uniqueness
5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro- is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other phenothiazine derivatives and contributes to its specific applications and effects .
Properties
CAS No. |
56536-79-9 |
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Molecular Formula |
C16H7Cl2NOS |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
6,9-dichlorobenzo[a]phenothiazin-5-one |
InChI |
InChI=1S/C16H7Cl2NOS/c17-8-5-6-11-12(7-8)21-16-13(18)15(20)10-4-2-1-3-9(10)14(16)19-11/h1-7H |
InChI Key |
CTRABZGUNHVCKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)Cl)SC3=C(C2=O)Cl |
Origin of Product |
United States |
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